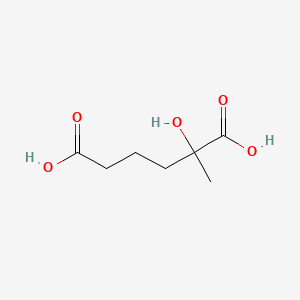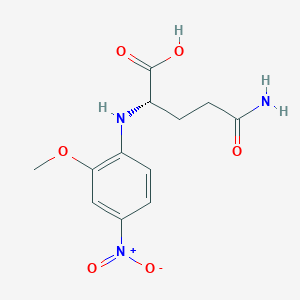
N~2~-(2-Methoxy-4-nitrophenyl)-L-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Methoxy-4-nitrophenyl)-L-glutamine typically involves the reaction of 2-methoxy-4-nitroaniline with L-glutamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of N2-(2-Methoxy-4-nitrophenyl)-L-glutamine may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high purity and quality standards.
化学反応の分析
Types of Reactions
N~2~-(2-Methoxy-4-nitrophenyl)-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
N~2~-(2-Methoxy-4-nitrophenyl)-L-glutamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N2-(2-Methoxy-4-nitrophenyl)-L-glutamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2-Methoxy-4-nitrophenyl)benzamide
- 2-Methoxy-4-nitrophenyl isothiocyanate
Uniqueness
N~2~-(2-Methoxy-4-nitrophenyl)-L-glutamine is unique due to its specific structural features, such as the presence of both a nitro group and a methoxy group on the phenyl ring, as well as the L-glutamine moiety
特性
CAS番号 |
168074-41-7 |
|---|---|
分子式 |
C12H15N3O6 |
分子量 |
297.26 g/mol |
IUPAC名 |
(2S)-5-amino-2-(2-methoxy-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H15N3O6/c1-21-10-6-7(15(19)20)2-3-8(10)14-9(12(17)18)4-5-11(13)16/h2-3,6,9,14H,4-5H2,1H3,(H2,13,16)(H,17,18)/t9-/m0/s1 |
InChIキー |
LERCHJDFUNSFOU-VIFPVBQESA-N |
異性体SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N[C@@H](CCC(=O)N)C(=O)O |
正規SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(CCC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


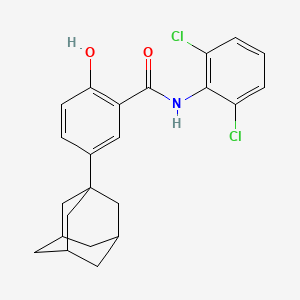
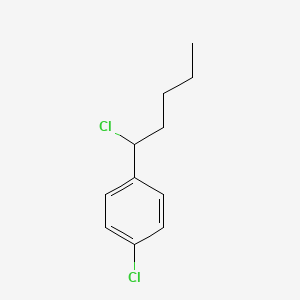
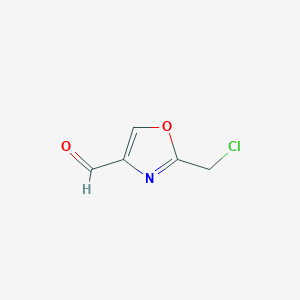
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
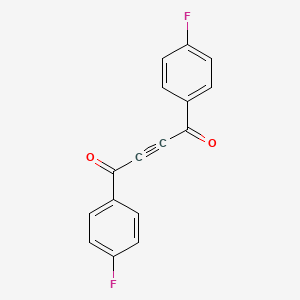
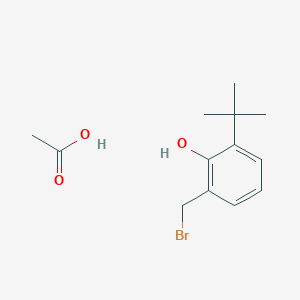
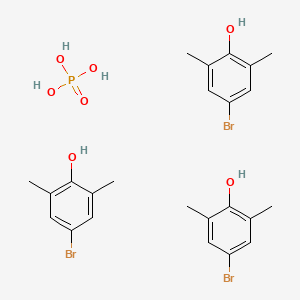
![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
